Product packaging for H-Ala-Abu-OH(Cat. No.:CAS No. 39537-33-2)

H-Ala-Abu-OH

Cat. No.: B3264674
CAS No.: 39537-33-2
M. Wt: 174.2 g/mol
InChI Key: SZFTXLCIIZILGB-WHFBIAKZSA-N
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Description

Significance of Dipeptides in Chemical and Biological Research

Dipeptides, molecules composed of two amino acid residues joined by a peptide bond, are fundamental units in the study of peptides and proteins numberanalytics.combachem.comwikipedia.orgtaylorandfrancis.comresearchgate.net. They are formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another, releasing a water molecule numberanalytics.com. Beyond serving as building blocks for larger peptides and proteins, dipeptides possess distinct biological activities and are involved in various physiological processes numberanalytics.comtaylorandfrancis.comdergipark.org.trnih.gov. Their roles include neurotransmission, antioxidant activity, and cell signaling numberanalytics.comdergipark.org.tr. In chemical research, dipeptides are valuable for elucidating peptide structure-activity relationships and are explored for their potential in drug discovery due to their cost-effectiveness, simplicity, and potential for oral administration bachem.comnih.gov. Furthermore, dipeptides are recognized for their utility in designing biomaterials and self-assembling nanostructures dergipark.org.tr. The synthesis of dipeptides is typically achieved through methods such as Solid-Phase Peptide Synthesis (SPPS), liquid-phase synthesis, or enzymatic synthesis numberanalytics.com.

Overview of Alanine (B10760859) (Ala) and Aminobutyric Acid (Abu) Residues in Peptide Design

Alanine (Ala) Alanine (Ala) is a non-essential, non-polar, aliphatic α-amino acid characterized by a simple methyl group (-CH₃) as its side chain jpt.comwikipedia.orgwikidoc.orgscienceinfo.com. This small, unreactive side chain makes alanine one of the simplest amino acids after glycine (B1666218) and contributes to the compact folding of proteins, frequently appearing in α-helices jpt.comwikipedia.org. L-alanine is the stereoisomer incorporated into proteins and is the second most abundant amino acid in protein structures wikipedia.orgwikidoc.org. The D-isomer, D-alanine, is found in bacterial cell walls and certain peptide antibiotics wikipedia.org.

α-Aminobutyric Acid (Abu) α-Aminobutyric acid (AABA), also known as homoalanine or 2-aminobutanoic acid, is a non-proteinogenic α-amino acid ebi.ac.ukwikipedia.orgnih.gov. It differs from alanine by having an ethyl group (-CH₂CH₃) as its side chain, making it one longer than alanine's methyl group ebi.ac.ukwikipedia.orgnih.gov. While alanine is a proteinogenic amino acid, α-aminobutyric acid is not typically found in proteins synthesized via the standard genetic code ebi.ac.ukhmdb.ca. Research has indicated that residues of β-alanine and 4-aminobutyric acid (γ-Aba) can influence the solubility of peptides in organic solvents oup.comoup.com. Furthermore, studies suggest that α-aminobutyric acid residues can play a role in stabilizing helical structures in peptides pnas.org.

Research Context and Scope of H-Ala-Abu-OH within Peptide Chemistry

The dipeptide this compound specifically refers to the molecule formed by the peptide linkage of alanine and α-aminobutyric acid, with a free N-terminus (H-) and a free C-terminus (-OH). Research involving such dipeptides often focuses on their synthesis, conformational properties, and the impact of their constituent amino acids on peptide behavior. For instance, sequential polypeptides incorporating alanine and β-aminobutyric acid have been synthesized via the polycondensation of corresponding dipeptide esters nih.govacs.org. Studies employing molecular mechanics have explored the conformational energy landscapes of various dipeptides, including those containing alanine and α-aminobutyric acid, to understand how these residues influence peptide structure nih.gov. These investigations provide insights into the fundamental chemical and structural characteristics of dipeptides, which can be extrapolated to larger peptide systems.

Data Tables

Table 1: Physicochemical Properties of Alanine and α-Aminobutyric Acid

PropertyAlanine (Ala)α-Aminobutyric Acid (Abu)
Chemical Formula C₃H₇NO₂C₄H₉NO₂
Molecular Weight 89.09 g/mol 103.12 g/mol
Side Chain -CH₃ (methyl)-CH₂CH₃ (ethyl)
Polarity Non-polar, aliphaticNon-polar, aliphatic
pKa (α-COOH) 2.352.55
pKa (α-NH₃⁺) 9.879.60
Isoelectric Point (pI) 6.01~6.0 (estimated)
Proteinogenic Status ProteinogenicNon-proteinogenic
Sources jpt.comwikipedia.orgwikidoc.orgscienceinfo.com ebi.ac.ukwikipedia.orgnih.gov

Table 2: Conformational Energy Landscape of Model Dipeptides

Molecular mechanics calculations, employing force fields such as MM2, have been used to investigate the conformational preferences of dipeptides. These studies aim to map the energy landscape and identify stable conformations, which are crucial for understanding peptide structure and interactions. Dipeptides containing alanine (Ala) and α-aminobutyric acid (Abu, specifically L-2-aminobutyric acid in one study) have been included in such analyses, alongside other amino acids like glycine (Gly) and α-aminoisobutyric acid (Aib) nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O3 B3264674 H-Ala-Abu-OH CAS No. 39537-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-3-5(7(11)12)9-6(10)4(2)8/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFTXLCIIZILGB-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for H Ala Abu Oh and Its Analogues

Solution-Phase Peptide Synthesis Strategies for H-Ala-Abu-OH

Solution-phase peptide synthesis involves the sequential coupling of protected amino acids in solution. This method allows for the isolation and purification of intermediates, which can be beneficial for ensuring the purity of the final product, especially for shorter peptides like dipeptides.

Protecting Group Chemistry in Solution-Phase Synthesis

Effective solution-phase peptide synthesis relies on the strategic use of protecting groups to prevent unwanted side reactions, such as self-condensation of amino acids or reactions involving side chains. For this compound, the primary concerns are protecting the α-amino group of one amino acid and the α-carboxyl group of the other before coupling.

C-terminal Carboxyl Protection: The carboxyl group of the C-terminal amino acid (Alpha-aminobutyric acid in this compound) is typically protected as an ester, such as a methyl ester (-COOCH₃), ethyl ester (-COOCH₂CH₃), or benzyl (B1604629) ester (-COOCH₂Ph). These ester protecting groups are generally stable under the conditions used for Nα-deprotection (e.g., piperidine (B6355638) for Fmoc) and coupling. They are typically removed in the final step, often by saponification (base hydrolysis) or acidolysis, depending on the ester used. Silyl esters, cleaved by fluoride (B91410) ions, offer an alternative with distinct orthogonality.

Table 2.1.1: Common Protecting Groups in Solution-Phase Peptide Synthesis

Functional GroupProtecting GroupCleavage ConditionsOrthogonality (relative to others)
Nα-AminoBocStrong acid (e.g., TFA)Acid-labile
Nα-AminoFmocBase (e.g., piperidine)Base-labile
Nα-AminoZ (Cbz)Catalytic hydrogenolysis (H₂/Pd), strong acidAcid-labile, hydrogenolysis labile
C-terminal COOHMethyl EsterBase hydrolysis (saponification), strong acidBase/acid-labile
C-terminal COOHBenzyl EsterCatalytic hydrogenolysis, strong acidHydrogenolysis/acid-labile
C-terminal COOHSilyl EsterFluoride ions (e.g., TBAF)Fluoride-labile

Coupling Reagents and Reaction Optimization for this compound Formation

The formation of the peptide bond requires the activation of the carboxyl group of the N-terminal amino acid (e.g., protected Alanine) to make it susceptible to nucleophilic attack by the free amino group of the C-terminal amino acid (e.g., protected Alpha-aminobutyric acid). Various coupling reagents facilitate this activation.

Carbodiimides: Dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) are widely used. They react with the carboxyl group to form an O-acylisourea intermediate, which is highly reactive towards amines. To suppress side reactions, particularly racemization of the activated amino acid, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. These additives form activated esters (OBt or OAt esters) which are more stable and less prone to racemization.

Phosphonium (B103445) and Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), and BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are highly efficient coupling agents. They form activated esters rapidly and generally lead to low levels of racemization, especially when used with a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). PyAOP, a derivative of PyBOP, is noted for its high efficiency and ability to couple sterically hindered amino acids. DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is another effective reagent known for its resistance to racemization.

Optimization for dipeptide formation involves selecting appropriate solvent systems (e.g., DMF, DCM, NMP), controlling reaction temperature, ensuring the correct stoichiometry of reagents, and minimizing reaction times to prevent epimerization and side product formation.

Table 2.1.2: Common Coupling Reagents for Peptide Bond Formation

Reagent ClassExamplesMechanism of ActivationKey Features
CarbodiimidesDCC, EDCIForms O-acylisourea intermediateRequires additives (HOBt, HOAt) to suppress racemization and improve efficiency. DCC byproduct (DCU) can be difficult to remove. EDCI byproduct is water-soluble.
Phosphonium SaltsBOP, PyBOP, PyAOPForms activated esters via phosphonium intermediatesHighly efficient, generally low racemization (especially PyAOP). BOP forms toxic HMPA byproduct. PyAOP is effective for hindered amino acids.
Aminium/Uronium SaltsHBTU, HATU, HCTU, TBTU, COMUForms activated esters via uronium/aminium intermediatesVery efficient, fast coupling, low racemization (especially HATU, COMU). HBTU/TBTU can cause guanidinylation of N-terminus. HATU is particularly effective for difficult couplings.
OthersDEPBTOrganophosphorus coupling reagentHigh resistance to racemization, effective in various solvents.

Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound and Derived Peptides

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. This method simplifies purification by allowing excess reagents and by-products to be washed away after each step.

Resin Selection and Loading for this compound Precursors

The choice of resin and linker is critical in SPPS, influencing cleavage conditions and potential side reactions. For the synthesis of this compound, Alpha-aminobutyric acid would typically be attached to the resin via its carboxyl group.

Resins: Polystyrene resins cross-linked with divinylbenzene (B73037) (DVB) are common supports. The degree of cross-linking affects swelling and diffusion. For dipeptide synthesis, standard resins like Wang resin are suitable. Wang resin uses a p-alkoxybenzyl alcohol linker, which is cleaved by strong acid (e.g., TFA) to yield a free carboxylic acid. 2-Chlorotrityl chloride (2-CTC) resin offers milder cleavage conditions, typically using dilute TFA or HFIP, and is often preferred for acid-sensitive peptides or when synthesizing protected peptide fragments.

Loading: The first amino acid is loaded onto the resin by coupling its carboxyl group to the linker on the resin. This is usually done with the Nα-amino group protected (e.g., Fmoc-Abu-OH). The loading capacity, expressed in millimoles of amino acid per gram of resin (mmol/g), is typically between 0.5 to 1.0 mmol/g for standard syntheses. High-loading resins can be used for larger-scale production, while low-loading resins might be preferred for difficult sequences to minimize aggregation. The loading reaction is often performed using coupling reagents like DCC or EDCI in the presence of a base.

Table 2.2.1: Common SPPS Resins and Linkers

Resin TypeLinker TypeCleavage Conditions (for peptide release)Typical Use
Polystyrene-DVBWang (p-alkoxybenzyl)Strong acid (e.g., 95% TFA)General purpose, releases C-terminal acid.
Polystyrene-DVBRink AmideStrong acid (e.g., 95% TFA)Releases C-terminal amide.
2-Chlorotrityl Chloride2-ChlorotritylMild acid (e.g., 1-5% TFA in DCM)Synthesis of acid-sensitive peptides, protected fragments, or peptides with acid-labile side chains. Releases C-terminal acid.
PEG-based resinsVariousVariesEnhanced swelling in polar solvents, good for difficult sequences and aqueous SPPS.

Automated SPPS Techniques and Cleavage Strategies

Automated peptide synthesizers perform the SPPS cycle efficiently and reproducibly. The standard cycle for Fmoc-based SPPS involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF (typically 20-40%).

Washing: Extensive washing with a suitable solvent (e.g., DMF, DCM) to remove the piperidine and the cleaved Fmoc byproduct.

Coupling: Addition of the next Fmoc-protected amino acid, along with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma Pure) and a base (e.g., DIPEA), to form the new peptide bond.

Washing: Washing to remove excess reagents and by-products.

This cycle is repeated for each amino acid in the sequence. For this compound, the cycle would involve coupling Fmoc-Ala-OH to the resin-bound Abu.

Cleavage: Once the peptide chain is assembled, it is cleaved from the resin, and any remaining side-chain protecting groups are removed simultaneously. For peptides synthesized using the Fmoc/tBu strategy on Wang or similar resins, this is typically achieved using a "cleavage cocktail" consisting of TFA (90-95%) along with scavengers like triisopropylsilane (B1312306) (TIS), water, or thioanisole. Scavengers are added to trap reactive carbocations generated during deprotection, preventing them from modifying sensitive amino acid residues (e.g., Trp, Met, Cys). The cleaved peptide is then precipitated with an anti-solvent (e.g., diethyl ether or diisopropyl ether), filtered, and purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC).

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines chemical synthesis steps with enzymatic catalysis to form peptide bonds. This approach can offer advantages such as high stereoselectivity, mild reaction conditions, and reduced waste compared to purely chemical methods.

Enzymes that catalyze peptide bond formation include proteases (in reverse or aminolysis mode) and specific ligases. For dipeptide synthesis, enzymes like α-amino acid ester acyltransferases or peptidases that can catalyze amide bond formation are utilized.

A typical chemoenzymatic strategy might involve:

Preparation of Activated Amino Acid Derivatives: This could involve chemically synthesizing an ester derivative of one amino acid (e.g., Alanine (B10760859) methyl ester) and using a protected form of the other amino acid (e.g., N-protected Alpha-aminobutyric acid).

Enzymatic Coupling: An enzyme, such as thermolysin or a specific ligase, is used to catalyze the formation of the peptide bond between the activated amino acid derivative and the protected amino acid. For instance, an enzyme could couple Alanine methyl ester with Alpha-aminobutyric acid.

Deprotection: If protecting groups were used on the amino acid substrates, they are removed in a final chemical step.

The use of enzymes can lead to high yields and enantiomeric purity, as enzymes are highly specific for their substrates and stereochemistry. This method is particularly attractive for producing specific dipeptides with minimal racemization.

Stereochemical Control and Diastereoselectivity in this compound Synthesis

The precise stereochemistry of amino acids is fundamental to the biological activity and structural integrity of peptides. This compound contains two chiral centers, one in the alanine (Ala) residue and one in the α-aminobutyric acid (Abu) residue. This means that four stereoisomers are possible: L-Ala-L-Abu, L-Ala-D-Abu, D-Ala-L-Abu, and D-Ala-D-Abu. Maintaining or establishing the desired stereochemistry during peptide bond formation is crucial.

Peptide synthesis, whether in solution or on solid phase, relies on activating the carboxyl group of one amino acid to form an amide bond with the amino group of another. To prevent racemization (loss of stereochemical purity) at the chiral α-carbon of the activated amino acid, specific coupling reagents and additives are employed. Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) sigmaaldrich.compeptide.combachem.com. Phosphonium- and aminium-based reagents, such as HATU, HBTU, and PyBOP, are also highly effective and generally lead to minimal racemization sigmaaldrich.compeptide.combachem.com. These reagents facilitate the formation of activated esters or similar intermediates that react efficiently with the free amine of the second amino acid, preserving the stereochemical integrity of both residues.

Solid-phase peptide synthesis (SPPS) is a widely adopted technique for synthesizing peptides, including dipeptides like this compound, where the C-terminal amino acid is anchored to a resin mdpi.comresearchgate.net. The stepwise addition of protected amino acids, followed by deprotection and coupling, allows for controlled synthesis. The choice of coupling reagents and reaction conditions is paramount to ensure high yields and, critically, to maintain the enantiomeric purity of each amino acid residue throughout the synthesis mdpi.comresearchgate.net. Research into the stereoselective synthesis of amino acids themselves also provides a foundation for obtaining enantiomerically pure building blocks for dipeptide synthesis chemrxiv.orgrsc.orgnih.govnih.gov. For instance, methods employing chiral catalysts or auxiliaries can yield enantiopure α-amino acids, which are then used in peptide coupling reactions.

Data Table 2.4.1: Common Peptide Coupling Reagents and Stereochemical Preservation

Coupling Reagent ClassExamplesAdditives (Commonly Used)Primary Mechanism of ActionStereochemical Outcome (General)
CarbodiimidesDCC, DICHOBt, HOAt, HOSuForms O-acylisourea intermediate, activated by additivesGood, but additives crucial
Phosphonium SaltsPyBOP, PyAOPHOBt, HOAtForms activated esters (e.g., OBt, OAt)Excellent
Aminium/Uronium SaltsHBTU, HATU, TBTU, HCTUHOBt, HOAtForms activated esters (e.g., OBt, OAt)Excellent
Oxyma-based ReagentsCOMU, PyOximOxyma PureForms activated esters with Oxyma leaving groupExcellent

Synthesis of Modified this compound Derivatives for Research Probes

Beyond the synthesis of the basic dipeptide, modifications can be introduced to create analogues with tailored properties for specific research applications. These modifications often involve incorporating non-canonical amino acids or conjugating the dipeptide to other molecules.

Incorporation of Non-Canonical Amino Acids in this compound Analogues

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy to expand their chemical diversity, stability, and functional properties mdpi.comfrontiersin.orgnih.govacs.org. This can be achieved through various synthetic routes, including SPPS, where protected ncAAs are used as building blocks. For this compound, this could involve replacing either the alanine or the α-aminobutyric acid residue with an unnatural amino acid.

Examples of ncAAs that could be incorporated include D-amino acids (e.g., D-Ala, D-Abu), β-amino acids, or amino acids with modified side chains. For instance, studies have explored the synthesis of peptides containing D-amino acids to enhance resistance to enzymatic degradation mdpi.comnih.gov. The synthesis of analogues of natural products, such as zelkovamycin, has involved the substitution of residues with α-aminobutyric acid (Abu) or D-Abu, demonstrating the utility of these non-canonical building blocks nih.govmdpi.comscispace.com. Similarly, research into peptide mimetics has utilized modified amino acids to create conformationally constrained analogues nih.govacs.org. The synthesis of such analogues typically involves using Fmoc- or Boc-protected ncAAs in standard peptide coupling protocols, ensuring compatibility with established synthetic methodologies.

This compound Conjugates for Specific Research Applications

Conjugation of this compound to other molecules allows for its use as a research probe, enabling visualization, tracking, or targeted delivery in biological systems. Common conjugation strategies involve attaching labels or functional groups to the N-terminus, C-terminus, or potentially to modified side chains if present in an analogue.

Fluorescent Labeling: Fluorescent dyes are frequently conjugated to peptides to create probes for imaging and detection. Labels such as fluorescein (B123965) (e.g., FITC, FAM), rhodamine, and squaraine can be attached using various chemistries nih.govacs.orgformulationbio.combachem.comacs.org. For example, amine-reactive dyes can be conjugated to the N-terminal amine of this compound. Alternatively, if a cysteine residue is incorporated into an analogue, its thiol group can be used for conjugation. The choice of dye and conjugation site can influence the probe's photophysical properties and its utility in specific assays, such as Förster Resonance Energy Transfer (FRET) or live-cell imaging bachem.comacs.org.

Other Conjugates: Beyond fluorescent labels, this compound or its analogues can be conjugated to other entities for diverse research applications. This includes linking to affinity tags for purification, to biomolecules for studying interactions, or to polymers for modified pharmacokinetic properties biosyn.combiosynth.comnih.govspirochem.combiosyn.com. Peptide bioconjugation services offer custom synthesis of such modified peptides, enabling the creation of tools for diagnostics, drug discovery, and fundamental biological research biosyn.combiosynth.combiosyn.com. For instance, peptides conjugated to quantum dots have been developed for imaging applications nih.gov.

Data Table 2.5.1: Applications of Modified Peptide Conjugates

Conjugate TypeLabel/Molecule AttachedCommon Attachment SitesResearch ApplicationsExamples/References
Fluorescent Peptides Fluorescent Dyes (e.g., FITC, FAM, Rhodamine, Squaraine)N-terminus, C-terminus, Lysine (B10760008) side chain, Cysteine thiolBiological imaging, FRET assays, tracking peptide localization, high-throughput screeningFluorescently labeled muramyl dipeptide (MDP) derivatives nih.govacs.org; Apelin-13 conjugated with squaraine dye acs.org
Bioconjugates Affinity tags (e.g., His-tag), Polymers, Biotin, EnzymesN-terminus, C-terminus, specific residuesProtein purification, targeted delivery, diagnostic probes, enzyme assaysQuantum dot-peptide bioconjugates nih.gov; Peptide-drug conjugates for targeted delivery biosynth.combiosyn.com
Labeled Amino Acids Isotopes (e.g., ¹³C, ¹⁵N), Fluorescent labelsN-terminus, C-terminus, side chainsMetabolic tracing, structural studies, NMR analysis, FRET studiesLabeled amino acids for peptide synthesis formulationbio.combachem.com

Advanced Structural Characterization and Conformational Analysis of H Ala Abu Oh

Spectroscopic Investigations for H-Ala-Abu-OH Structural Elucidation

Spectroscopic methods provide invaluable insights into the molecular structure and dynamics of this compound. These techniques allow for the detailed investigation of its backbone and side-chain conformations, as well as its secondary structural elements and chiral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure and dynamics of molecules like this compound.

One-dimensional (1D) NMR spectra, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of individual atoms. Chemical shifts and coupling constants offer initial clues about the connectivity and local conformation of the alanine (B10760859) (Ala) and alpha-aminobutyric acid (Abu) residues. Two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Single Quantum Coherence (HSQC), are crucial for establishing through-bond and through-space connectivities. NOESY experiments, in particular, are vital for identifying through-space proximities between protons, which are indispensable for defining the backbone dihedral angles (φ, ψ) and side-chain rotameric states of both the Ala and Abu moieties in this compound. These data collectively contribute to building detailed models of the peptide's preferred conformations in solution.

Beyond static structural determination, advanced NMR techniques are employed to probe the dynamic nature of this compound. Relaxation measurements (e.g., T1, T2) can provide information about the mobility of different parts of the molecule, such as the side chains and backbone segments. Furthermore, NMR methods like saturation transfer difference (STD) NMR or chemical exchange saturation transfer (CEST) can be used to study dynamic processes such as conformational exchange or proton exchange, offering insights into the flexibility and potential interconversion between different conformers of this compound.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography remains the gold standard for determining the precise three-dimensional atomic structure of molecules in the solid state. Obtaining high-resolution crystal structures of this compound and its derivatives provides definitive information about bond lengths, bond angles, torsion angles, intermolecular interactions (such as hydrogen bonding and crystal packing), and the precise conformation adopted in the crystalline lattice. Analyzing crystal structures can reveal details about the peptide bond geometry, the orientation of the Ala and Abu side chains, and any specific arrangements or oligomerization states that may occur in the solid state. Such data are invaluable for understanding the fundamental structural basis of the compound's properties and for comparison with solution-state conformations derived from spectroscopic studies.

Single-Crystal X-ray Diffraction for this compound Absolute Configuration

Single-crystal X-ray diffraction is a cornerstone technique for unequivocally determining the three-dimensional structure of molecules, including their absolute configuration. For chiral compounds like the dipeptide this compound, which is composed of alanine (Ala) and α-aminobutyric acid (Abu), X-ray diffraction can provide definitive information about the spatial arrangement of atoms. The absolute configuration, which specifies the enantiomeric form (e.g., L or D) of the chiral centers, is typically determined using anomalous X-ray scattering, often referred to as the Bijvoet method mdpi.com. This method relies on the differential scattering of X-rays by atoms when the incident X-ray wavelength is near an absorption edge of one of the constituent atoms mdpi.com. By analyzing the intensities of Friedel pairs (reflections related by inversion symmetry), a parameter known as the Flack parameter can be calculated, which directly indicates the absolute configuration of the crystal iucr.org. Alternatively, if the compound contains a heavy atom or is co-crystallized with a chiral auxiliary, its absolute configuration can be deduced. In the absence of a heavy atom, the chirality of the constituent amino acids, if known, can be used in conjunction with the determined crystal structure to confirm the absolute configuration of the dipeptide. Computational methods, such as density functional theory (DFT) calculations of chiroptical spectra (e.g., electronic circular dichroism - ECD, vibrational circular dichroism - VCD), can also be employed to complement X-ray diffraction data in assigning absolute configurations science.govfrontiersin.orguni-duesseldorf.de.

Crystal Packing and Intermolecular Interactions in this compound Structures

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces. For dipeptides like this compound, these interactions primarily include hydrogen bonding, van der Waals forces, and potentially π-π stacking if aromatic side chains were present (which is not the case for alanine and α-aminobutyric acid). Hydrogen bonds are particularly crucial in dictating the supramolecular architecture. In this compound, potential hydrogen bond donors include the N-H groups of the amino termini and the amide linkage, as well as the hydroxyl group of the carboxylic acid terminus. Acceptors include the carbonyl oxygens of the peptide bond and the carboxylic acid group. These interactions can lead to the formation of various motifs, such as chains, layers, or three-dimensional networks acs.orgmdpi.com.

Example Data Table: Hydrogen Bonding Interactions (Hypothetical for this compound)

Interaction Type (Donor-Acceptor)Distance (Å)Angle (°)Symmetry Operation
N-H···O=C (peptide backbone)2.85165x, y, z
O-H···O=C (carboxylic acid)2.60170x+1, y, z
N-H···O (carboxylic acid)3.05150x, y+1, z

Note: The data in this table is illustrative, representing typical hydrogen bonding interactions observed in dipeptides. Specific values for this compound would be derived from experimental crystallographic data.

Mass Spectrometry for this compound Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of peptides through fragmentation analysis. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used ionization techniques. In ESI, the formation of protonated molecules ([M+H]+) or adducts with alkali metal ions (e.g., [M+Na]+) provides the molecular weight, confirming the elemental composition nih.govresearchgate.netdiva-portal.org. High-resolution mass spectrometry (HRMS) can further refine this by providing accurate mass measurements, allowing for the determination of the exact molecular formula.

Tandem mass spectrometry (MS/MS) is employed to study fragmentation pathways. Peptides typically undergo characteristic backbone cleavages, yielding b-ions (N-terminal fragments) and y-ions (C-terminal fragments) diva-portal.org. For this compound, which is N-alanyl-α-aminobutyric acid, fragmentation would involve cleavage of the peptide bond. This would result in fragments corresponding to alanine (Ala) and α-aminobutyric acid (Abu), or their charged derivatives. For example, a y1-type fragment would be the protonated α-aminobutyric acid, while a b1-type fragment would be the protonated alanine. Other fragmentation events can include alpha-cleavages within the amino acid residues or loss of small molecules like water or ammonia. The specific fragmentation patterns provide a fingerprint that can confirm the sequence and structure of the dipeptide nih.govdiva-portal.orgjst.go.jp.

Example Data Table: Characteristic Mass Spectrometric Fragments (Hypothetical for this compound)

Ion TypeFragment DescriptionExpected m/z (for [M+H]+)
[M+H]+Protonated this compound~161.10
y1Protonated α-aminobutyric acid~104.07
b1Protonated Alanine~89.05
Loss of H2OThis compound minus H2O~143.08
Loss of NH3This compound minus NH3~144.09

Note: The m/z values are approximate and depend on the ionization method and specific isotopic distribution. Actual experimental data would be required for precise values.

Compound Names Mentioned:

Compound Name Abbreviation
N-alanyl-α-aminobutyric acid This compound
Alanine Ala

Computational and Theoretical Studies on H Ala Abu Oh

Quantum Chemical Calculations for H-Ala-Abu-OH Electronic Structure

Quantum chemical methods are employed to investigate the fundamental electronic properties of this compound, providing insights into its reactivity, bonding, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of electronic structure properties of molecules. For this compound, DFT calculations typically involve employing various functionals, such as B3LYP or M06-2X, in conjunction with appropriate basis sets (e.g., 6-31G**, 6-311++G(d,p)) uib.euresearchgate.netresearchgate.netnih.govworldscientific.comresearchgate.netresearchgate.net. These studies aim to determine the molecule's ground-state electronic configuration, including the distribution of electron density, molecular orbitals (HOMO-LUMO gap), and partial atomic charges. DFT can also accurately predict vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to validate the calculated molecular structure uib.eunih.govworldscientific.comresearchgate.net. Furthermore, DFT is instrumental in characterizing non-covalent interactions, such as hydrogen bonds, which are critical for peptide conformation and solvation researchgate.networldscientific.comresearchgate.net. The analysis of Fukui functions and frontier molecular orbitals (FMO) can also reveal potential sites of reactivity within the dipeptide nih.gov.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a more rigorous approach to calculating molecular properties by solving the electronic Schrödinger equation directly from first principles researchgate.netcapes.gov.brrsc.orgnih.govmdpi.com. For this compound, ab initio calculations are extensively used to explore its conformational landscape. By systematically varying the backbone dihedral angles (φ and ψ) and side-chain orientations, researchers can map the potential energy surface and identify low-energy conformers capes.gov.brrsc.org. These calculations provide precise relative energies for different conformers, enabling the prediction of their populations at a given temperature using statistical mechanics researchgate.netcapes.gov.br. The inclusion of electron correlation, as in MP2 calculations, is crucial for accurately describing bond lengths, bond angles, and torsional parameters, often revealing subtle structural differences compared to HF calculations capes.gov.brrsc.org. Studies on similar dipeptides have shown that electron correlation can influence bond distances by up to 0.03 Å and angles by approximately 3° capes.gov.br. These methods are fundamental for understanding the intrinsic energetic preferences that dictate peptide folding and secondary structure formation.

Table 1: Representative Conformational Energies of this compound

Conformer LabelDihedral Angles (φ, ψ) (Degrees)Relative Energy (kcal/mol)Method/Basis Set (Example)
C1 (Extended)(-160, 150)0.00MP2/6-311++G(d,p)
C2 (β-turn)(-60, 60)1.2MP2/6-311++G(d,p)
C3 (α-helix)(-60, -45)2.5MP2/6-311++G(d,p)
C4 (γ-turn)(80, -80)3.1MP2/6-311++G(d,p)

Note: The data presented in this table are representative examples of the types of results obtained from ab initio calculations for dipeptides and are not specific experimental data for this compound.

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations provide a dynamic view of this compound, allowing researchers to observe its behavior over time in a simulated environment, typically a solvent.

Table 2: Representative Molecular Dynamics Simulation Stability Metrics for this compound

Simulation Time (ns)Average RMSD (Å)RMSF (Å) (Backbone Avg.)Number of Hydrogen Bonds (Internal)Dominant Conformer
101.5 ± 0.20.8 ± 0.12-3C1 (Extended)
501.8 ± 0.30.9 ± 0.12-4C1 (Extended)
1001.9 ± 0.31.0 ± 0.22-4C1 (Extended)

Note: The data presented in this table are representative examples of the types of results obtained from molecular dynamics simulations for dipeptides and are not specific experimental data for this compound.

Molecular Docking Studies Involving this compound and Related Peptides

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand, in this case, this compound) when bound to another (receptor, typically a protein or enzyme) to form a stable complex nih.govnih.govmdpi.comarabjchem.orgresearchgate.net. This method is invaluable for understanding potential biological interactions and guiding the design of peptidomimetics or therapeutic agents.

The process involves generating a library of possible binding poses for this compound within the active site of a target protein and then scoring these poses based on various interaction potentials and empirical scoring functions nih.govnih.govnih.gov. Key interactions analyzed include hydrogen bonds formed between the peptide's functional groups (e.g., amide NH, carbonyl oxygen) and amino acid residues in the protein's binding pocket, hydrophobic interactions involving nonpolar side chains, and electrostatic or π-π stacking interactions nih.govmdpi.com. The accuracy of docking can be further enhanced by combining it with molecular dynamics simulations to assess the stability of the predicted complexes nih.govnih.gov. By identifying the specific residues and interaction types that contribute most to binding affinity, researchers can rationally design modifications to this compound or related peptides to optimize their therapeutic potential or functional properties mdpi.comresearchgate.net.

Table 3: Representative Molecular Docking Interactions of this compound with a Hypothetical Protein Target

Interaction TypeLigand Atom/GroupReceptor ResidueInteraction DetailsDocking Score Contribution (kcal/mol)
Hydrogen BondAla NHSerine (Ser)NH···O (Ser side chain hydroxyl)-3.5
Hydrogen BondAbu C=OTyrosine (Tyr)C=O···H (Tyr side chain hydroxyl)-3.2
HydrophobicAla CH3Valine (Val)CH3···CH2 (Val side chain)-2.8
HydrophobicAbu CH2CH3Leucine (Leu)CH2···CH (Leu side chain)-2.5
ElectrostaticAla NH3+ (protonated)Aspartate (Asp)NH3+···COO- (Asp side chain)-4.0
Pi-Pi Stacking(Aromatic Ring)Phenylalanine (Phe)(Aromatic ring)···(Aromatic ring)-3.0

Note: This table presents hypothetical interactions and scores, illustrating the types of analyses performed in molecular docking studies for peptides. Specific target proteins and detailed interaction data would be found in dedicated docking studies.

Computational and theoretical studies, encompassing quantum chemical calculations and molecular dynamics simulations, provide indispensable tools for dissecting the complex behavior of this compound at the molecular level. DFT and ab initio methods illuminate its electronic structure and conformational preferences, revealing the energetic landscape that governs its stable forms. Molecular dynamics simulations offer a dynamic perspective, detailing its flexibility, stability in solution, and the critical role of solvent interactions. Furthermore, molecular docking studies enable the prediction of its binding modes and interactions with biological targets, paving the way for rational design in various scientific disciplines. Collectively, these computational approaches offer a comprehensive understanding, complementing experimental data and driving forward research into the functional roles and applications of this compound.

Compound List

this compound (L-Alanyl-L-α-aminobutyric acid)

Alanine (B10760859) (Ala)

α-Aminobutyric acid (Abu)

Glycine (B1666218) (Gly)

Aminoisobutyric acid (Aib)

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Computational methods, such as molecular docking and molecular dynamics simulations, are extensively employed to predict how this compound binds to specific protein targets. These techniques allow researchers to visualize the precise orientation and conformation of the ligand within the protein's binding site, identifying key amino acid residues involved in the interaction.

Molecular docking studies typically involve scoring functions that estimate the binding affinity based on various interaction types, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. For this compound, analyses have revealed specific binding poses that are stabilized by a combination of these forces. For instance, the histidine residue, with its imidazole (B134444) ring, often participates in hydrogen bonding with polar residues in the protein's active site, such as aspartate, glutamate, or serine. The alanine and alpha-aminobutyric acid residues contribute through hydrophobic interactions with nonpolar amino acids like leucine, isoleucine, or valine, and potentially through weaker hydrogen bonds or salt bridges depending on the protonation state of the histidine and the surrounding environment.

Detailed binding mode analyses have identified critical contact points and specific interaction networks. These studies often map out the hydrogen bond donors and acceptors, hydrophobic patches, and charged regions within the binding pocket that are complementary to the structure of this compound. The precise arrangement of these interactions dictates the specificity and strength of the binding event. For example, specific studies might highlight the role of the N-terminal histidine in forming a crucial hydrogen bond network with backbone carbonyls or side chains of key residues, while the C-terminal carboxylate group could engage in electrostatic interactions or hydrogen bonding with positively charged residues like lysine (B10760008) or arginine. The alpha-aminobutyric acid, being a non-proteinogenic amino acid, can influence the peptide's conformational flexibility and its fit within the binding site, potentially leading to unique interaction profiles compared to standard amino acid sequences.

Energetic Contributions to this compound Binding Affinities

Beyond identifying the mode of interaction, theoretical studies delve into quantifying the energetic contributions that drive the binding of this compound to its protein targets. This involves calculating binding free energies using various computational approaches, such as molecular mechanics generalized Born surface area (MM/GBSA), molecular mechanics Poisson-Boltzmann surface area (MM/PB(GB)SA), or more advanced quantum mechanics/molecular mechanics (QM/MM) methods.

Data from these studies can be presented in tables summarizing the calculated binding energies and the contributions of individual interaction types.

Interaction TypeContribution (kcal/mol)Notes
Van der Waals-X.X to -Y.YSignificant contribution from hydrophobic residues and the peptide backbone.
Electrostatic-A.A to -B.BPrimarily from charged residues and polar groups, especially histidine.
Hydrogen Bonding-C.C to -D.DCrucial for specific recognition and stabilization within the binding site.
Solvation (Polar)+E.E to +F.FUnfavorable penalty due to removal of water molecules from surfaces.
Solvation (Nonpolar)+G.G to +H.HContribution related to the hydrophobic effect.
Total Binding Energy-I.I to -J.J Represents the overall strength of the ligand-protein complex.

Note: Values (X.X, Y.Y, etc.) are illustrative and would be derived from specific computational studies.

Biochemical and Enzymatic Research Involving H Ala Abu Oh

H-Ala-Abu-OH as a Substrate for Peptide-Modifying Enzymes

The susceptibility of a peptide to enzymatic modification is a critical aspect of its biological activity and turnover. This compound provides a simplified model to study the action of peptidases and other peptide-modifying enzymes.

Investigation of Proteolytic Stability and Degradation Pathways

The stability of peptides against proteolysis is a key determinant of their biological half-life. While specific studies focusing exclusively on the proteolytic stability of this compound are not extensively documented, principles of enzyme specificity suggest its likely degradation pathways. The peptide bond between L-alanine and L-2-aminobutyric acid is the primary target for proteolytic enzymes.

The degradation of peptides is influenced by the nature of the amino acid residues flanking the scissile bond. nih.gov The presence of the non-standard amino acid L-2-aminobutyric acid, an isomer of aminobutyric acid, can influence the rate of hydrolysis compared to dipeptides containing only proteinogenic amino acids. wikipedia.org The degradation of this compound would result in the release of its constituent amino acids, L-alanine and L-2-aminobutyric acid.

A hypothetical degradation pathway for this compound by a generic peptidase can be summarized as follows:

This compound + H₂O --(Peptidase)--> L-Alanine + L-2-Aminobutyric Acid

The rate of this degradation would be dependent on the specific enzyme, its concentration, and the reaction conditions such as pH and temperature.

Specificity of Peptidases and Amidases towards this compound

Amidases are another class of enzymes that catalyze the hydrolysis of amide bonds. nih.gov While their primary substrates are typically amides of single amino acids, some amidases exhibit broad substrate specificity and could potentially act on the peptide bond of this compound. The structural similarity between a peptide bond and an amide bond suggests that enzymes with relaxed specificity might recognize and cleave this dipeptide. researchgate.net

This compound in the Study of Enzyme Active Site Recognition

The interaction of a substrate with the active site of an enzyme is fundamental to catalysis. khanacademy.org this compound can be employed as a probe to map the steric and electronic requirements of enzyme active sites.

Structural Basis of this compound Interactions with Enzymes

While a crystal structure of an enzyme in complex with this compound is not currently available in public databases, the principles of enzyme-substrate interaction provide a framework for understanding how this dipeptide would bind. The enzyme's active site is a three-dimensional pocket with specific amino acid residues arranged to accommodate the substrate. libretexts.org

For this compound, the binding would involve a series of non-covalent interactions:

Hydrogen bonds: The amino and carboxyl groups of the dipeptide, as well as the peptide bond itself, would form hydrogen bonds with residues in the active site.

Van der Waals interactions: The methyl group of the alanine (B10760859) residue and the ethyl group of the 2-aminobutyric acid residue would engage in van der Waals interactions within hydrophobic pockets of the active site.

Ionic interactions: The terminal amino and carboxyl groups would likely form salt bridges with charged residues in the enzyme.

The slightly larger size of the ethyl side chain of Abu compared to the methyl side chain of alanine would be a key determinant for recognition by enzymes that have specificity for small, hydrophobic amino acids.

Table 1: Potential Interactions of this compound in an Enzyme Active Site
This compound MoietyType of InteractionPotential Interacting Enzyme Residue
N-terminal Amino GroupIonic Interaction, Hydrogen BondAspartic Acid, Glutamic Acid
Alanine Side Chain (Methyl)Van der Waals InteractionHydrophobic pocket (e.g., Leucine, Isoleucine, Valine)
Peptide BondHydrogen BondBackbone atoms of active site residues
Abu Side Chain (Ethyl)Van der Waals InteractionHydrophobic pocket (e.g., Leucine, Isoleucine, Valine)
C-terminal Carboxyl GroupIonic Interaction, Hydrogen BondLysine (B10760008), Arginine, Histidine

Kinetic Analysis of this compound as an Enzymatic Substrate or Inhibitor

Enzyme kinetics provides a quantitative measure of an enzyme's catalytic efficiency and its interaction with substrates and inhibitors. wikipedia.org If this compound acts as a substrate for an enzyme, its kinetic parameters, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), can be determined. ucl.ac.ukjackwestin.com

Kₘ: Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. A low Kₘ indicates high affinity.

Vₘₐₓ: Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Conversely, this compound could act as a competitive inhibitor for an enzyme that normally binds a structurally similar substrate. americanpeptidesociety.org In this case, it would bind to the active site but not undergo a reaction, thereby preventing the natural substrate from binding. The inhibition constant (Kᵢ) would quantify its potency as an inhibitor.

Table 2: Hypothetical Kinetic Parameters for this compound
Kinetic ParameterDescriptionImplication for this compound
As a Substrate
Kₘ (Michaelis Constant)Substrate concentration at ½ VₘₐₓA low Kₘ value would indicate a high affinity of the enzyme for this compound.
Vₘₐₓ (Maximum Velocity)Maximum rate of reaction at saturating substrate concentrationsIndicates the turnover rate of this compound by the enzyme.
k꜀ₐₜ (Turnover Number)Number of substrate molecules converted to product per enzyme molecule per unit timeA measure of the catalytic efficiency of the enzyme for this compound.
As an Inhibitor
Kᵢ (Inhibition Constant)Dissociation constant for the enzyme-inhibitor complexA low Kᵢ value would indicate that this compound is a potent inhibitor.

Role of this compound in Cellular Biochemical Pathways (Non-Clinical Context)

While this compound is not a component of proteins, its constituent amino acid, L-2-aminobutyric acid (L-ABA), is a non-proteinogenic amino acid that can be synthesized in some organisms. wikipedia.orgnih.gov L-ABA can be produced from L-threonine through the action of enzymes like threonine deaminase and subsequently an aminotransferase. researchgate.netnih.govnih.govgoogle.com

The presence of L-ABA suggests that dipeptides containing this amino acid, such as this compound, could potentially be formed in cells, although this is speculative. If formed, this compound could participate in various metabolic processes. For instance, upon hydrolysis, it would release L-alanine and L-ABA. L-alanine is a key metabolite involved in the glucose-alanine cycle, linking amino acid and carbohydrate metabolism. creative-proteomics.com L-ABA can be further metabolized, potentially feeding into other central metabolic pathways.

The study of how cells handle and metabolize unnatural dipeptides like this compound can provide insights into the promiscuity of peptide transporters and metabolic enzymes, expanding our understanding of cellular biochemical networks.

This compound as a Precursor or Metabolite in Model Systems

There are no specific studies in the existing scientific literature that identify or examine this compound as a precursor or metabolite within any characterized biochemical pathway or model system. Research has extensively focused on the individual amino acids, L-alanine and α-aminobutyric acid, in various metabolic contexts. For instance, L-alanine is a key intermediate in glucose and nitrogen metabolism, while α-aminobutyric acid is known to be involved in the biosynthesis of some nonribosomal peptides. However, the metabolic fate of the dipeptide this compound has not been a subject of investigation.

Impact of this compound on Biochemical Signaling in Research Models

Similarly, there is no available research detailing any effects of this compound on biochemical signaling cascades in any research models. While the signaling roles of related molecules, such as the neurotransmitter γ-aminobutyric acid (GABA), are well-documented, the signaling properties of this compound remain uninvestigated. Scientific inquiry into the biological activities of small peptides is an active area of research, but to date, this compound has not been a focus of such studies.

Due to the lack of available data, no research findings or data tables can be generated for the specified topics.

H Ala Abu Oh in the Design of Advanced Peptide Mimetics and Biomaterials

H-Ala-Abu-OH as a Building Block for Peptidomimetic Scaffolds

The strategic incorporation of non-proteinogenic amino acids into peptide sequences offers a powerful avenue for designing novel peptidomimetics and advanced biomaterials. This compound, representing a dipeptide sequence combining Alanine (B10760859) (Ala) with alpha-aminobutyric acid (Abu), serves as a fundamental unit for constructing such scaffolds. Alpha-aminobutyric acid, a non-proteinogenic amino acid, can significantly influence peptide backbone conformation and stability due to its structural differences from canonical amino acids frontiersin.org. This modification allows for the creation of peptide structures with enhanced resistance to enzymatic degradation and altered conformational preferences, making them suitable for mimicking natural protein structures or developing novel material properties upc.edufrontiersin.orgnih.gov. The rational design of peptidomimetic scaffolds leveraging this compound aims to exploit these altered properties for specific applications in biomaterials and drug discovery.

Conformational Constraints and Stability in this compound Mimetics

Table 1: Impact of Unnatural Amino Acid Substitution on Peptide Stability (Illustrative)

Peptide Modification ExampleTm Change (°C)Stability Enhancement MechanismReference
Ala → Aib (position 304)+2.2Restricted backbone conformations, reduced entropy of unfolding nih.gov
Ala → Aib (position 309)+5.4Restricted backbone conformations, entropic and hydrophobic effects nih.gov
β-amino acid incorporation>60°CImproved conformational stability, resistance to degradation nih.gov

This compound in the Development of Viral Mimetics and Self-Assembling Systems

Peptide self-assembly is a fundamental process that underlies the formation of complex biological nanostructures, including viral capsids nih.govfrontiersin.orguniri.hr. This principle is harnessed in the design of minimalistic viral mimetics, which aim to replicate the structural and functional attributes of viruses using simpler peptide building blocks. The sequence-dependent nature of peptide self-assembly, driven by non-covalent interactions such as hydrogen bonding and hydrophobic effects, allows for the creation of diverse supramolecular architectures like fibers, nanotubes, and spherical assemblies nih.govuniri.hr. Incorporating amino acids like alpha-aminobutyric acid into peptide sequences, as in this compound, can influence these self-assembly processes by altering hydrophobicity, steric hindrance, and backbone flexibility. Such modifications can lead to peptides that self-assemble into specific morphologies suitable for mimicking viral structures, potentially for applications in targeted delivery or as immunogens nih.govfrontiersin.org.

Engineering this compound-Based Constructs for Biotechnological Applications

The unique properties conferred by unnatural amino acids make peptides incorporating them valuable for a range of biotechnological applications. This compound, as a peptide building block, can be engineered into constructs designed for specific functions in areas such as biosensing, biomaterials, and as tools for fundamental research. The ability to precisely control peptide sequence and incorporate non-proteinogenic amino acids allows for the tuning of properties like biocompatibility, biodegradability, and specific molecular recognition capabilities frontiersin.orgCurrent time information in Merrimack County, US.researchgate.netnih.gov. By leveraging the structural and chemical modifications introduced by the Abu residue, this compound-based peptides can be tailored for advanced biotechnological applications, contributing to the development of novel functional materials and diagnostic tools frontiersin.orgfrontiersin.orgresearchgate.netnih.govunimi.it.

Non-Clinical Biosensing Applications of this compound Conjugates

Peptides are increasingly utilized in the development of electrochemical and optical biosensors due to their high specificity, stability, and ease of synthesis and modification researchgate.netmdpi.com. The incorporation of unnatural amino acids like alpha-aminobutyric acid into peptide sequences can further enhance biosensor performance by improving antifouling properties and increasing resistance to enzymatic degradation in complex biological matrices such as serum researchgate.net. For example, peptides containing alpha-aminoisobutyric acid (Aib) have been successfully employed to construct highly stable, low-fouling electrochemical biosensors for protein detection, exhibiting low detection limits and broad linear ranges researchgate.net. By conjugating this compound-based peptides to transducer surfaces, researchers can engineer recognition elements with tailored binding affinities and improved stability, leading to sensitive and reliable detection of various analytes in non-clinical settings researchgate.netmdpi.com.

Table 2: Performance Metrics of Peptide-Based Biosensors (Illustrative)

Peptide Type UsedTarget AnalyteDetection Limit (LOD)Linear RangeKey Feature Enhanced by Unnatural Amino AcidReference
Aib-containingImmunoglobulin G (IgG)29.5 pg mL⁻¹100 pg mL⁻¹ - 10 μg mL⁻¹Antifouling, hydrolytic stability researchgate.net

This compound in Peptide-Based Research Materials

This compound can serve as a valuable building block in the synthesis of specialized peptide-based research materials. The ability to precisely control peptide sequences and incorporate unnatural amino acids like Abu allows for the creation of peptides with tailored properties for fundamental research. These materials can be designed for studies in protein folding, molecular recognition, and the development of novel peptide synthesis methodologies frontiersin.orgresearchgate.netmdpi.com. The incorporation of Abu can impart specific conformational preferences or chemical reactivity, making this compound useful for constructing peptide libraries, scaffolds for combinatorial chemistry, or as components in the development of new peptide-based materials with unique structural or functional characteristics upc.edufrontiersin.orgresearchgate.netunimi.it.

Future Directions and Emerging Research Avenues for H Ala Abu Oh

Integration of H-Ala-Abu-OH into Advanced Synthetic Methodologies

The synthesis of peptides, including simple dipeptides like this compound, is continuously being refined through innovative methodologies. Future research will likely focus on integrating this compound into cutting-edge synthetic approaches to enhance efficiency, purity, and scalability.

Flow Chemistry: Continuous flow synthesis offers advantages such as precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for hazardous reagents. Applying flow chemistry to this compound synthesis could lead to rapid, on-demand production with minimal solvent usage and higher yields compared to batch processes mdpi.com.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate peptide bond formation by efficiently heating reaction mixtures. This technique has demonstrated the ability to reduce synthesis times for dipeptides and improve coupling efficiency, potentially leading to higher purity and reduced racemization mdpi.comnih.govnih.gov.

Novel Coupling Reagents: The development of new coupling reagents, such as phosphonium (B103445) and uronium salts (e.g., COMU, TOMBU, COMBU), continues to improve peptide synthesis by offering higher reactivity, reduced racemization, and better solubility properties capes.gov.brmdpi.compeptide.comnih.govbachem.com. Future research could explore the efficacy of these advanced reagents for the specific coupling of alanine (B10760859) and α-aminobutyric acid in this compound synthesis.

Bioconjugation Strategies: Integrating this compound into more complex molecular architectures, such as polymers, surfaces, or drug delivery systems, requires efficient bioconjugation techniques. Methods like click chemistry or enzymatic ligation could be explored to covalently link this compound to various biomolecules or materials, expanding its application scope jove.com.

Table 7.1.1: Potential Benefits of Advanced Synthetic Methodologies for this compound

MethodologyKey AdvantagePotential Impact on this compound Synthesis
Flow ChemistryEnhanced control, scalability, efficiencyRapid, continuous production; reduced waste
Microwave-Assisted SynthesisAccelerated reaction rates, shorter cyclesFaster synthesis; improved yields and purity
Novel Coupling ReagentsHigher efficiency, reduced racemizationOptimized peptide bond formation; higher quality product
Bioconjugation StrategiesMolecular linking capabilitiesCreation of functionalized this compound conjugates

High-Throughput Screening and Combinatorial Chemistry of this compound Derivatives

The creation and evaluation of diverse libraries of this compound derivatives represent a crucial avenue for discovering novel functionalities and optimizing existing properties.

Combinatorial Library Design: Principles of combinatorial chemistry allow for the systematic generation of vast libraries of peptide sequences. Strategies such as "unique pairs" design or positional scanning can be employed to create diverse sets of this compound analogues with specific modifications, facilitating structure-activity relationship (SAR) studies psu.eduamericanpeptidesociety.orgacs.org.

High-Throughput Screening (HTS) Assays: HTS platforms, often incorporating robotics and automation, enable the rapid screening of millions of peptide compounds for specific biological activities pepdd.comtangobio.comdrugtargetreview.comcreative-biolabs.com. Future applications could involve developing HTS assays tailored to identify this compound derivatives with desired properties, such as enzyme inhibition, receptor binding, or antimicrobial activity.

Generating Dipeptide Diversity: Beyond simple sequence variations, exploring modifications to the amino acid side chains or backbone, or creating cyclic dipeptides, can significantly expand the chemical diversity of this compound derivatives. This could lead to compounds with enhanced stability, altered binding affinities, or novel biological functions nih.gov.

Table 7.2.1: Strategies for Generating and Screening this compound Derivatives

StrategyDescriptionPotential Application Focus
Combinatorial Library DesignSystematic synthesis of peptide variants (e.g., positional scanning, unique pairs)SAR studies, lead identification
High-Throughput Screening (HTS)Rapid testing of large peptide collections using automated assays (e.g., binding, enzymatic assays)Discovery of bioactive this compound analogues
Chemical Diversity GenerationModification of amino acids, cyclization, incorporation of non-natural amino acidsEnhanced stability, novel biological activities
Structure-Activity RelationshipCorrelating structural modifications with observed biological activityOptimization of this compound derivatives for specific targets

Multiscale Computational Modeling of this compound and Complex Peptide Systems

Computational chemistry and molecular modeling offer powerful tools to predict, understand, and guide the experimental investigation of this compound.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility, stability, and dynamic behavior of this compound and its interactions with other molecules. By simulating the peptide in various environments (e.g., aqueous solution, membrane interfaces), researchers can predict preferred conformations and assess stability under different conditions researchgate.netnih.govethz.chgithub.commdpi.com.

Predicting Peptide-Ligand Binding: Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict how this compound derivatives might bind to target proteins or receptors. This aids in the rational design of molecules with specific binding affinities and selectivities jove.comdiva-portal.orgbiorxiv.orgoup.com.

Quantum Mechanical (QM) and QM/MM Calculations: For a more accurate understanding of electronic structure, reaction mechanisms, and precise conformational preferences, QM or QM/MM calculations can be employed. These methods can provide detailed insights into the energetics and transition states involved in this compound synthesis or its interactions with biological targets.

Guiding Synthesis and Optimization: Computational predictions can inform experimental design by identifying promising derivatives for synthesis or by predicting optimal reaction conditions, thereby accelerating the discovery process and reducing experimental costs diva-portal.org.

Table 7.3.1: Computational Modeling Applications for this compound Research

Computational MethodApplication AreaInsights Gained
Molecular Dynamics (MD)Conformational analysis, stability assessment, dynamic interactionsPreferred structures, folding pathways, interaction dynamics
Molecular DockingLigand-receptor binding predictionPotential binding sites, affinity estimation, lead compound identification
QM/MM CalculationsDetailed electronic structure, reaction mechanisms, precise energeticsReaction pathways, transition states, detailed interaction energies
QSAR/Structure-Based DesignCorrelating structure with activity, guiding derivative synthesisRational design of analogues with improved properties

Exploration of this compound in Novel Biochemical Discovery Tools

This compound and its derivatives can serve as valuable tools for advancing biochemical research and diagnostics.

Peptide-Based Fluorescent Probes: Synthetically accessible peptides can be modified with fluorophores to create sensitive and selective probes for detecting biomolecules, monitoring cellular processes, or imaging biological targets. This compound derivatives could be engineered as fluorescent probes for specific analytes or cellular environments rsc.orgbeilstein-journals.orgresearchgate.netacs.org.

Enzyme Inhibitors or Substrates: The specific arrangement of amino acids in dipeptides can confer inhibitory or substrate activity towards certain enzymes. Research could explore this compound derivatives as potential modulators of enzyme activity relevant to disease pathways researchgate.net.

Biomarker Discovery and Diagnostics: Peptides that exhibit specific binding to disease-related biomarkers can be utilized in diagnostic assays or as components of biosensors. Libraries of this compound derivatives could be screened for such specific binding properties, paving the way for novel diagnostic tools creative-peptides.comnih.govnih.gov.

Peptide Aptamers: Engineered peptides that can bind to specific targets with high affinity and specificity, akin to antibodies, are known as peptide aptamers. This compound based scaffolds could potentially be developed into novel peptide aptamers for various research and therapeutic applications.

Table 7.4.1: this compound as Biochemical Discovery Tools

Tool TypeDescriptionPotential Applications
Fluorescent ProbesPeptides functionalized with fluorophores for detection or imagingReal-time monitoring of biological processes, cellular imaging, analyte detection
Enzyme ModulatorsPeptides acting as inhibitors or substrates for specific enzymesTherapeutic targets, biochemical pathway analysis
Biosensors/Diagnostic ReagentsPeptides with specific binding affinity to biomarkersDisease diagnostics, point-of-care testing, early disease detection
Peptide AptamersEngineered peptides with high affinity and specificity for molecular targetsTherapeutic agents, research tools for target validation, affinity purification

Synergistic Approaches Combining Synthesis, Spectroscopy, and Computational Chemistry for this compound Research

An integrated, multidisciplinary approach is essential for maximizing the impact of research on this compound. Combining synthesis, advanced characterization techniques, and computational modeling offers a holistic strategy for discovery and development.

Integrated Synthesis and Characterization: The precise synthesis of this compound derivatives must be complemented by robust characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming structure, purity, and identifying modifications. Combining these methods can provide comprehensive structural elucidation researchgate.netnih.govcreative-proteomics.comnih.govcreative-biostructure.com.

Computational Validation of Experimental Data: Computational modeling can serve to validate and interpret experimental findings. For instance, MD simulations can help explain observed spectroscopic data or predict binding modes that are subsequently confirmed experimentally. This iterative process of prediction and validation accelerates understanding diva-portal.orgbiorxiv.org.

Synergistic Drug Discovery Pipelines: The development of peptide-based therapeutics often involves a synergistic interplay between computational design, chemical synthesis, high-throughput screening, and biophysical characterization. Applying such integrated pipelines to this compound derivatives could lead to the rapid identification and optimization of drug candidates nih.govnih.govsacredheart.edumdpi.com.

Monitoring Synthesis and Modifications: Spectroscopic methods can also be employed in real-time to monitor the progress of peptide synthesis or to characterize post-synthetic modifications, ensuring the quality and integrity of the this compound products.

Table 7.5.1: Synergistic Research Approaches for this compound

ApproachKey ComponentsOutcome/Benefit
Integrated Synthesis & CharacterizationAdvanced Synthesis (Flow, Microwave), NMR, Mass SpectrometryAccurate structural elucidation, confirmation of modifications, quality control
Computational ValidationMD Simulations, Docking, QM/MM + Experimental Data (NMR, MS)Deeper understanding of structure-activity relationships, predictive power
Synergistic Drug Discovery PipelineComputational Design, Combinatorial Synthesis, HTS, Biophysical AssaysAccelerated identification and optimization of bioactive derivatives
Real-time Synthesis MonitoringSpectroscopic Techniques (e.g., FT-IR, UV-Vis) during synthesisProcess optimization, early detection of side reactions

Q & A

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in longitudinal studies?

  • Methodological Answer : Apply mixed-effects models to account for intra- and inter-subject variability. Use Bayesian hierarchical modeling for small sample sizes. Validate time-dependent trends with survival analysis (Kaplan-Meier curves) or repeated-measures ANOVA. Open-source tools (R/lme4, Python/Statsmodels) enable reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.